PEG-3 oleamide
CAS No.: 26027-37-2
Cat. No.: VC0148202
Molecular Formula: C24H47NO4
Molecular Weight: 413.643
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 26027-37-2 |
---|---|
Molecular Formula | C24H47NO4 |
Molecular Weight | 413.643 |
IUPAC Name | (Z)-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]octadec-9-enamide |
Standard InChI | InChI=1S/C24H47NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(27)25-18-20-28-22-23-29-21-19-26/h9-10,26H,2-8,11-23H2,1H3,(H,25,27)/b10-9- |
Standard InChI Key | MOUZJOLAMBUMFE-KTKRTIGZSA-N |
SMILES | CCCCCCCCC=CCCCCCCCC(=O)NCCOCCOCCO |
Introduction
Chemical Structure and Identification
PEG-3 oleamide is chemically defined as (Z)-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]octadec-9-enamide, with the molecular formula C24H47NO4 . This compound represents a polyethylene glycol amide derived from oleic acid, where the "PEG-3" designation indicates the presence of three ethylene oxide units in its structure . Its structural composition features a hydrophobic oleic acid tail connected to a hydrophilic polyethylene glycol head through an amide bond, creating its characteristic amphiphilic properties.
Nomenclature and Identifiers
PEG-3 oleamide is identified through various regulatory and chemical designation systems:
Property | Value |
---|---|
CAS Number | 26027-37-2 |
IUPAC Name | (Z)-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]octadec-9-enamide |
Molecular Formula | C24H47NO4 |
Molecular Weight | 413.6343 g/mol |
European Community (EC) Number | 607-851-2 |
UNII | 1R82R14626 |
InChIKey | MOUZJOLAMBUMFE-KTKRTIGZSA-N |
Table 1: Chemical identifiers for PEG-3 oleamide
Physical and Chemical Properties
The physical properties of PEG-3 oleamide reflect its dual hydrophilic-lipophilic nature:
Property | Characteristic |
---|---|
Physical State | Not explicitly stated in literature |
Stereochemistry | Achiral |
E/Z Centers | 1 |
Defined Stereocenters | 0/0 |
Optical Activity | None |
Charge | 0 |
Table 2: Physical and chemical properties of PEG-3 oleamide
Additionally, mass spectrometry data provides valuable information about the collision cross-section properties of PEG-3 oleamide under various ionization conditions:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 414.35778 | 211.4 |
[M+Na]+ | 436.33972 | 215.2 |
[M+NH4]+ | 431.38432 | 221.3 |
[M+K]+ | 452.31366 | 222.3 |
[M-H]- | 412.34322 | 210.5 |
[M+Na-2H]- | 434.32517 | 208.5 |
[M]+ | 413.34995 | 210.3 |
[M]- | 413.35105 | 210.3 |
Table 3: Predicted collision cross-section data for PEG-3 oleamide
Synthesis and Production
PEG-3 oleamide is synthesized through a chemical process that combines oleic acid derivatives with polyethylene glycol chains. The production involves a carefully controlled reaction sequence:
Synthesis Pathway
The industrial synthesis of PEG-3 oleamide typically involves:
-
Production of oleamide from oleic acid and ammonia or an amine
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Ethoxylation of oleamide using three units of ethylene oxide
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Purification processes such as distillation to achieve desired purity levels
This synthesis process results in the characteristic structure where the oleic acid component provides the hydrophobic tail and the polyethylene glycol units form the hydrophilic head of the molecule.
Industrial Applications
PEG-3 oleamide finds wide application across multiple industries due to its effective surfactant properties and amphiphilic nature.
Cosmetic Industry Applications
In cosmetics, PEG-3 oleamide serves multiple functional roles:
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Surfactant - Cleansing: Acts as a surface-active agent to clean skin, hair, and teeth
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Surfactant - Emulsifying: Facilitates the formation of finely dispersed mixtures of oil and water (emulsions)
The compound appears in various cosmetic formulations:
Product Category | Function of PEG-3 Oleamide |
---|---|
Face toners and aftershaves | Solvent and solubilizer for active ingredients |
Hair tonics | Solubilizer for perfume oils and colorants |
Creams and lotions | Emulsifier, consistency enhancer |
Hair care products | Binding agent, softening agent, fixative |
Table 4: Cosmetic applications of PEG-3 oleamide
Technical Industry Applications
Beyond cosmetics, PEG-3 oleamide serves important functions in technical applications:
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Industrial coatings: Provides emulsification and stabilization
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Lubricants: Acts as a surfactant component
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Other technical formulations requiring emulsifiers or stabilizers
Comparative Analysis with Related Compounds
PEG-3 oleamide belongs to a family of polyethylene glycol-modified oleamides that differ primarily in the number of polyethylene glycol units in their structure.
PEG-Oleamide Family
The Cosmetic Ingredient Review (CIR) has assessed several related compounds that form a functional family with PEG-3 oleamide:
Compound | Comparative Hydrophilicity | Functional Differences |
---|---|---|
PEG-2 oleamide | Lower | More lipophilic character |
PEG-3 oleamide | Medium | Balance of hydrophilic/lipophilic properties |
PEG-4 oleamide | Medium-high | Increased water solubility |
PEG-5 oleamide | High | Enhanced hydrophilicity |
PEG-6 oleamide | Higher | Greater water compatibility |
PEG-7 oleamide | Higher | Further increased hydrophilicity |
PEG-9 oleamide | Highest | Most hydrophilic in the series |
Table 5: Comparison of PEG-oleamides with different chain lengths
The variation in PEG chain length affects the hydrophilic-lipophilic balance of these compounds, which influences their performance characteristics in different applications. Formulators select specific variants based on the required properties for particular formulations.
Table 6: Toxicological studies on related alkoxylated fatty amides
These studies on structurally similar compounds provide some context for understanding the potential toxicological profile of PEG-3 oleamide, though direct extrapolation should be made with caution.
Regulatory Status
PEG-3 oleamide has been included in regulatory frameworks for cosmetic ingredients:
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Listed in the Cosmetic Ingredient Review (CIR) assessment of alkoxylated fatty amides
-
Identified with specific regulatory identifiers (CAS, UNII, EC Number)
-
Categorized as a cosmetic surfactant with defined functional roles
Mechanism of Action
The functionality of PEG-3 oleamide derives directly from its amphiphilic molecular structure.
Surface Activity and Emulsification
As a surfactant, PEG-3 oleamide operates through multiple mechanisms:
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Surface Tension Reduction: The molecule aligns at interfaces between oil and water phases, reducing interfacial tension
-
Emulsification: Facilitates the formation of stable emulsions by orienting its hydrophobic tail toward the oil phase and its hydrophilic head toward the water phase
-
Stabilization: Prevents phase separation in emulsions by creating energetically stable interfacial films
This combination of properties makes PEG-3 oleamide particularly effective in formulations requiring stable emulsification and consistent performance over time.
Current Research and Future Perspectives
While the search results provide limited information on current research specifically focusing on PEG-3 oleamide, its position within the broader class of alkoxylated fatty amides suggests several areas for potential future investigation:
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Optimization of synthesis methods for improved efficiency and sustainability
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Development of novel applications leveraging its amphiphilic properties
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Comprehensive toxicological profiling specific to PEG-3 oleamide
-
Structure-function relationship studies to enhance performance in target applications
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